8,9-dimethyl-2-(4-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
8,9-dimethyl-2-(4-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 8,9-dimethyl-2-(4-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of thioureas, which undergo S-alkylation followed by ring closure to form the desired triazole derivatives .
Chemical Reactions Analysis
8,9-dimethyl-2-(4-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines .
Scientific Research Applications
8,9-dimethyl-2-(4-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as a CDK2 inhibitor, showing significant cytotoxic activities against various cancer cell lines . Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . The compound’s unique structure also makes it valuable in material sciences, where it is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 8,9-dimethyl-2-(4-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, it targets the CDK2/cyclin A2 complex, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to interact with various enzymes and receptors also contributes to its diverse biological activities .
Comparison with Similar Compounds
8,9-dimethyl-2-(4-methylphenyl)-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups
Properties
Molecular Formula |
C22H19N5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
11,12-dimethyl-4-(4-methylphenyl)-10-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H19N5/c1-14-9-11-17(12-10-14)20-24-22-19-15(2)16(3)27(18-7-5-4-6-8-18)21(19)23-13-26(22)25-20/h4-13H,1-3H3 |
InChI Key |
KOQGVKAMFDXGLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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